6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251677-86-7
Cat. No.: VC4805480
Molecular Formula: C20H24N4O3S
Molecular Weight: 400.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251677-86-7 |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 400.5 |
| IUPAC Name | 6-(azepan-1-ylsulfonyl)-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C20H24N4O3S/c1-16-8-4-5-9-17(16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-6-2-3-7-13-22/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3 |
| Standard InChI Key | TWHKFGIGGRXNLT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Introduction
6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of triazolo-pyridine derivatives. It features a unique molecular structure that includes a sulfonamide group and a triazole ring fused to a pyridine moiety, contributing to its potential biological activity. This compound is primarily synthesized for research purposes in pharmacology and organic chemistry.
Synthesis Methods
The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one typically involves multiple steps under controlled conditions. Solvents such as dichloromethane or dimethylformamide are commonly used, and techniques like thin-layer chromatography are employed to monitor reaction progress and assess product purity. Reactions are often conducted under inert atmospheres to prevent oxidation and degradation of sensitive functional groups.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are crucial for characterizing the reaction products and confirming the structure of the compound. These methods provide detailed information about the molecular structure and purity of the synthesized compound.
Potential Biological Applications
The biological activity of 6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one may involve interactions with specific biological targets, although detailed mechanisms are not well-documented. Experimental data from binding assays and biological evaluations would be necessary to understand its specific targets and mechanisms.
Data Table: General Information on Triazolo-Pyridine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume